Fmoc-Cpg-OH

Description

Propriétés

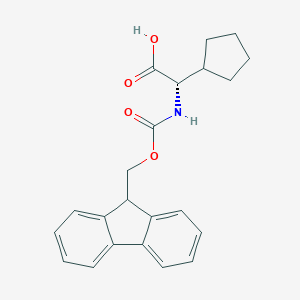

IUPAC Name |

(2S)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWHUIQSEKGLAQ-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426498 |

Source

|

| Record name | (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-61-0 |

Source

|

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fmoc-Cpg-OH in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cpg-OH, or N-(9-fluorenylmethoxycarbonyl)-L-cyclopentylglycine, is a specialized amino acid derivative that serves as a critical solid support in the fields of biochemistry and drug development. Its primary applications lie in solid-phase peptide synthesis (SPPS) and the functionalization of oligonucleotides, enabling the creation of complex biomolecules for research and therapeutic purposes. This technical guide provides an in-depth exploration of the properties, applications, and methodologies associated with Fmoc-Cpg-OH.

Core Applications in Biochemistry

Fmoc-Cpg-OH is predominantly utilized in two key areas:

-

Solid-Phase Peptide Synthesis (SPPS): In SPPS, Fmoc-Cpg-OH can be used as the initial amino acid anchored to a resin, providing a starting point for the stepwise elongation of a peptide chain. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is stable under neutral and acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the selective deprotection and subsequent coupling of the next Fmoc-protected amino acid in the sequence.

-

3'-Amino Modification of Oligonucleotides: Fmoc-Cpg-OH is also instrumental in the post-synthetic modification of DNA and RNA strands. In this context, it is typically supplied as Fmoc-protected amino-modifier Controlled Pore Glass (CPG), a solid support used in automated oligonucleotide synthesizers. The Fmoc-protected amine at the 3'-terminus of the synthesized oligonucleotide can be deprotected to yield a primary amine. This amine serves as a reactive handle for the conjugation of various molecules, such as fluorescent dyes, biotin, or other reporter groups, which are essential for a wide range of molecular biology and diagnostic applications.

Quantitative Data Presentation

The selection of a solid support in SPPS and oligonucleotide synthesis is crucial for optimizing yield and purity. Below are tables summarizing key quantitative parameters for Fmoc-Cpg-OH and a comparison with other common supports.

Table 1: Typical Loading Capacities of Fmoc-Amino-Modifier CPG Supports

| Support Type | Pore Size (Å) | Typical Loading Capacity (µmol/g) |

| Fmoc-Amino-Modifier CPG | 500 | 70 - 80 |

| Fmoc-Amino-Modifier CPG | 1000 | 35 - 45 |

Data sourced from commercially available product specifications.[1]

Table 2: Comparative Performance of Solid Supports in Oligonucleotide Synthesis

| Support Type | Deprotection Method | Average Yield (OD Units) | Purity (% of desired product) |

| 3'-Amino-Modifier C7 CPG (Fmoc) | Ammonium Hydroxide | 100 | Lower (due to potential for acetyl capping) |

| 3'-PT-Amino-Modifier C6 CPG | Extended Ammonium Hydroxide | ~80 | Higher (absence of acetyl capped product) |

This table presents a comparative analysis of an Fmoc-based amino-modifier CPG with a phthalimide (PT) protected CPG for the synthesis of a 20-mer oligonucleotide. Yields are relative.[2]

Table 3: General Performance Characteristics of Common SPPS Resins

| Resin Type | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Primary Application |

| Wang Resin | 0.3 - 1.0 | 50 - 90 | Moderate to High | Peptides with a C-terminal carboxylic acid |

| Rink Amide Resin | 0.3 - 1.0 | 52 - 90+ | Moderate to High | Peptides with a C-terminal amide |

| 2-Chlorotrityl Chloride Resin | 0.3 - 1.6+ | Generally high | High | Protected peptide fragments; C-terminal carboxylic acids |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc-Cpg-OH in the laboratory.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cpg-OH as the First Amino Acid

1. Resin Swelling:

- Place the desired amount of Fmoc-Cpg-OH loaded resin in a reaction vessel.

- Add sufficient DMF to cover the resin.

- Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes, then drain the solution.

- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

- In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.

- Allow the mixture to pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

4. Capping (Optional but Recommended):

- After coupling, wash the resin with DMF.

- To block any unreacted amino groups, treat the resin with a capping solution, typically a mixture of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF, for 15-30 minutes.

- Wash the resin thoroughly with DMF.

5. Chain Elongation:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Final Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

- Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

- Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

- Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.

- A white precipitate of the crude peptide should form.

- Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

- Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: Post-Synthetic 3'-Labeling of Oligonucleotides using Fmoc-Amino-Modifier CPG

1. Oligonucleotide Synthesis:

- Perform the automated solid-phase synthesis of the desired oligonucleotide sequence on an Fmoc-amino-modifier CPG support using standard phosphoramidite chemistry.

2. On-Support Fmoc Deprotection:

- After the synthesis is complete, keep the oligonucleotide attached to the CPG support.

- Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

- Flush the synthesis column containing the CPG-bound oligonucleotide with the 20% piperidine solution and let it stand for 15-30 minutes at room temperature.

- Wash the CPG support thoroughly with DMF, followed by acetonitrile, to remove the piperidine and the cleaved Fmoc group.

- Dry the support using a stream of argon or nitrogen gas.

3. On-Support Labeling:

- Prepare a solution of the amine-reactive label (e.g., an NHS-ester of a fluorescent dye) in a suitable anhydrous solvent (e.g., DMF or DMSO). The concentration of the label should be in excess (e.g., 10-20 fold) relative to the loading of the CPG support.

- Add a non-nucleophilic base such as DIEA to the labeling solution.

- Add the labeling solution to the dried CPG support and incubate at room temperature for 2-4 hours, or as recommended for the specific label.

- After the incubation, wash the CPG support extensively with DMF, acetonitrile, and finally with a volatile solvent like dichloromethane to remove unreacted label and byproducts.

4. Cleavage and Deprotection of the Labeled Oligonucleotide:

- Cleave the labeled oligonucleotide from the CPG support and remove the nucleobase protecting groups by treating the support with concentrated ammonium hydroxide at room temperature for 2-4 hours or at 55°C for a shorter duration, depending on the specific nucleobase protecting groups used.

- Collect the ammonium hydroxide solution containing the labeled oligonucleotide.

- Evaporate the ammonium hydroxide to obtain the crude labeled oligonucleotide.

5. Purification and Analysis:

- Purify the crude labeled oligonucleotide using an appropriate method, such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

- Analyze the purified product by mass spectrometry to confirm the successful conjugation of the label.

Mandatory Visualizations

The following diagrams illustrate the key workflows involving Fmoc-Cpg-OH.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Caption: Workflow for 3'-labeling of oligonucleotides using Fmoc-Amino-Modifier CPG.

References

An In-depth Technical Guide to the Synthesis and Applications of N-Fmoc-L-cyclopentylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-L-cyclopentylglycine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the bulky cyclopentyl side chain, offer a strategic tool for modulating the physicochemical and pharmacological properties of peptides. The incorporation of this unnatural amino acid can enhance proteolytic stability, influence peptide conformation, and ultimately improve therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of N-Fmoc-L-cyclopentylglycine, its application in solid-phase peptide synthesis (SPPS), and its role in the development of novel peptide-based therapeutics.

Physicochemical Properties

N-Fmoc-L-cyclopentylglycine is a white crystalline powder with physicochemical properties that make it well-suited for standard Fmoc-based solid-phase peptide synthesis protocols.

| Property | Value |

| CAS Number | 220497-61-0[1] |

| Molecular Formula | C₂₂H₂₃NO₄[1] |

| Molecular Weight | 365.42 g/mol [2] |

| Appearance | White powder[1] |

| Purity | ≥98% (HPLC)[1] |

| Optical Rotation | [α]²⁰D = -18 ± 2º (c=1 in DMF)[1] |

| Storage Conditions | 2°C - 8°C[2] |

Synthesis of N-Fmoc-L-cyclopentylglycine

An efficient asymmetric synthesis of N-Fmoc-L-cyclopentylglycine has been developed, providing high yields and excellent optical purity. The synthesis is typically carried out in a multi-step process that avoids the need for chromatographic purification at any stage.[3]

Synthesis Workflow

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic development.[1][2] Its widespread adoption is a testament to the mild reaction conditions it affords, its orthogonality with a variety of side-chain protecting groups, and the ease with which its removal can be monitored.[3][4] This technical guide provides an in-depth exploration of the role of the Fmoc group in solid-phase peptide synthesis (SPPS), complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the core chemical processes.

The Chemistry of the Fmoc Group

The Fmoc group is an amine protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3] This base-lability is the cornerstone of its utility in SPPS, allowing for the selective deprotection of the N-terminal amino group of a growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.[4]

The structure of the Fmoc group, with its large fluorenyl system, also imparts a useful analytical handle. The fluorenyl moiety has a strong ultraviolet (UV) absorbance, which can be exploited for the real-time monitoring of the deprotection step during synthesis.[2][3]

Caption: Structure of an Nα-Fmoc-protected amino acid.

The Fmoc-SPPS Cycle: A Stepwise Approach to Peptide Assembly

Solid-phase peptide synthesis using Fmoc chemistry is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[2] The entire process is carried out on a solid support, typically a resin, which simplifies the purification at each step to simple filtration and washing.[5]

The cycle consists of three main steps:

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in DMF.[3] This exposes a free amine, ready for the next coupling reaction.

-

Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent to form a highly reactive species. This activated amino acid is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).[6]

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of the deprotection and coupling steps is critical for the successful synthesis of long peptides. The following tables provide quantitative data on the kinetics of Fmoc deprotection and a list of commonly used side-chain protecting groups.

Table 1: Kinetics of Fmoc Deprotection with Various Bases

| Deprotection Reagent | Amino Acid | 3 min (%) | 7 min (%) | 10 min (%) |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | ~80 | >95 | >99 |

| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | ~80 | >95 | >99 |

| 10% Piperazine in DMF/EtOH | Fmoc-L-Leucine-OH | ~70 | >90 | >95 |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | ~60 | ~85 | >95 |

| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | ~60 | ~85 | >95 |

| 10% Piperazine in DMF/EtOH | Fmoc-L-Arginine(Pbf)-OH | ~40 | ~75 | >90 |

Data adapted from a study on deprotection kinetics.[1][7] The values represent the percentage of Fmoc group removal at different time points.

Table 2: Common Side-Chain Protecting Groups in Fmoc-SPPS

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |

| Arginine | Pentamethyldihydrobenzofuran-sulfonyl | Pbf | TFA |

| Aspartic Acid | tert-Butyl | tBu | TFA |

| Cysteine | Trityl | Trt | TFA |

| Glutamic Acid | tert-Butyl | tBu | TFA |

| Histidine | Trityl | Trt | TFA |

| Lysine | tert-Butoxycarbonyl | Boc | TFA |

| Serine | tert-Butyl | tBu | TFA |

| Threonine | tert-Butyl | tBu | TFA |

| Tryptophan | tert-Butoxycarbonyl | Boc | TFA |

| Tyrosine | tert-Butyl | tBu | TFA |

This table summarizes some of the most common acid-labile side-chain protecting groups used in conjunction with Fmoc chemistry.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments in Fmoc-SPPS.

Manual Fmoc Deprotection

This protocol outlines the manual deprotection of the Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: DMF

-

Reaction vessel with a sintered glass filter

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[2]

-

Initial Wash: Drain the DMF from the resin.

-

First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the resin suspension for 3 minutes.[2]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next coupling step.

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released into the solution.[3][11]

Materials:

-

Filtrate from the Fmoc deprotection steps

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Collection: Collect the filtrate from both deprotection steps (steps 3 and 5 of the manual deprotection protocol).

-

Dilution: Dilute a known aliquot of the collected filtrate with DMF to a final volume that will give an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).

-

Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[11] Use DMF as a blank.

-

Calculation: The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[12] This concentration can then be used to determine the extent of Fmoc removal and, consequently, the loading of the resin.

Caption: Workflow for monitoring Fmoc deprotection via UV spectroscopy.

Common Side Reactions

While Fmoc chemistry is robust, certain side reactions can occur, particularly with sensitive amino acids. Aspartimide formation can be an issue with aspartic acid residues, especially when followed by small amino acids like glycine.[13] This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution. Racemization of sensitive amino acids like histidine and cysteine can also occur, and careful selection of coupling reagents and conditions is crucial to minimize this.[14]

Conclusion

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the efficient and reliable production of a vast array of peptides. Its mild cleavage conditions, orthogonality with acid-labile side-chain protecting groups, and the ability to monitor its removal in real-time have made it the preferred choice for both academic research and industrial-scale peptide manufacturing. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to harness the full potential of Fmoc chemistry in their synthetic endeavors.

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. csbio.com [csbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. biosynth.com [biosynth.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-L-Cyclopentylglycine (Fmoc-Cpg-OH)

CAS Number: 220497-61-0

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-cyclopentylglycine (Fmoc-Cpg-OH), a key building block in modern peptide science. This document details its chemical and physical properties, provides in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS), and explores its role in influencing peptide conformation and biological activity.

Introduction to Fmoc-L-Cyclopentylglycine (Fmoc-Cpg-OH)

Fmoc-L-cyclopentylglycine, denoted by the CAS number 220497-61-0, is a non-proteinogenic α-amino acid derivative. It is characterized by the presence of a cyclopentyl group attached to the α-carbon, and the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in stepwise peptide synthesis, as it is stable under various reaction conditions but can be readily removed under mild basic conditions, typically with piperidine.

The incorporation of Cpg into peptide sequences is a strategic approach to introduce conformational constraints. The bulky and hydrophobic nature of the cyclopentyl side chain restricts the rotational freedom of the peptide backbone, influencing secondary structures such as β-turns and helices. This conformational rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity, making Fmoc-Cpg-OH a valuable tool in drug design and development, particularly for targeting G protein-coupled receptors (GPCRs).[1][2][3][4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-Cpg-OH is essential for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 220497-61-0 | |

| Molecular Formula | C₂₂H₂₃NO₄ | |

| Molecular Weight | 365.42 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and other common organic solvents used in peptide synthesis. | |

| Storage | Store at -20°C for long-term stability. | |

| Purity | Typically >98% (as determined by HPLC) |

Handling Precautions: Standard laboratory safety protocols should be followed when handling Fmoc-Cpg-OH. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cpg-OH

The incorporation of Fmoc-Cpg-OH into a peptide sequence follows the general principles of Fmoc-based SPPS. However, due to the steric hindrance of the cyclopentyl group, optimization of coupling conditions is critical to ensure high yields and purity.

General SPPS Workflow

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of an amino acid, including the sterically hindered Fmoc-Cpg-OH.

Detailed Experimental Protocols

3.2.1. Resin Swelling:

-

Place the desired amount of resin (e.g., Wang, Rink Amide) in a solid-phase synthesis vessel.

-

Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

3.2.2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step once more for 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3.2.3. Coupling of Fmoc-Cpg-OH:

Due to the steric hindrance of the cyclopentyl side chain, the choice of coupling reagent and reaction time is crucial for achieving high coupling efficiency.

| Coupling Reagent | Equivalents (Fmoc-Cpg-OH:Reagent:Base) | Typical Coupling Time | Estimated Yield | Notes |

| HBTU/HATU | 1:0.95:2 | 1-2 hours | >95% | HBTU and HATU are highly efficient for sterically hindered amino acids.[5][6] It is recommended to pre-activate the Fmoc-Cpg-OH with the coupling reagent and a base such as N,N-diisopropylethylamine (DIPEA) for 5-10 minutes before adding to the resin. |

| DIC/Oxyma | 1:1:1 | 2-4 hours | ~90-95% | A cost-effective option with a lower risk of racemization. The reaction may be slower compared to uronium/aminium salt-based reagents. |

| PyBOP | 1:1:2 | 1-2 hours | >95% | Another effective phosphonium-based reagent for hindered couplings. |

Protocol using HBTU/HATU:

-

In a separate vial, dissolve Fmoc-Cpg-OH (3 eq.), HBTU or HATU (2.85 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

3.2.4. Capping (Optional): If the coupling is incomplete, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

-

Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 5:5:90 v/v/v).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin with DMF.

3.2.5. Cleavage and Deprotection: The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acid composition of the peptide.

| Cleavage Cocktail | Composition (v/v) | Typical Cleavage Time | Target Peptide Residues |

| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | 2-4 hours | General purpose, suitable for peptides containing Arg, Trp, Cys, Met. |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | 2-4 hours | "Odorless" option, good for Trp-containing peptides.[7] |

| TFA/TIS/Water | 95:2.5:2.5 | 2-3 hours | Suitable for peptides without sensitive residues like Trp, Met, or Cys.[8] |

Protocol for Cleavage:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare the appropriate cleavage cocktail in a fume hood.

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for the recommended time.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Analytical Characterization

The purity and identity of the synthesized peptide containing Cpg should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

4.1. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30-40 minutes is typically used.

-

Detection: UV absorbance at 214 nm and 280 nm.

The incorporation of the hydrophobic Cpg residue will generally increase the retention time of the peptide on a reversed-phase HPLC column compared to a similar peptide containing a more polar amino acid.

4.2. Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated theoretical mass of the Cpg-containing peptide.

Conformational Effects and Applications in Drug Design

The introduction of Cpg into a peptide sequence imposes significant conformational constraints due to the bulky cyclopentyl side chain. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity.

Impact on Peptide Conformation

NMR spectroscopy is a powerful tool for studying the conformational preferences of peptides in solution.[9][10][11][12][13] Studies on peptides containing Cpg and other cyclic amino acids have shown a higher propensity to adopt folded conformations compared to their acyclic counterparts. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.

Application in GPCR Ligand Design

G protein-coupled receptors (GPCRs) are a major class of drug targets, and many endogenous GPCR ligands are peptides.[1][3][4][14] The design of synthetic peptide ligands with improved potency, selectivity, and metabolic stability is a key area of drug discovery. The incorporation of Fmoc-Cpg-OH can be a valuable strategy to achieve these goals.

The following diagram illustrates a hypothetical signaling pathway involving a GPCR and how a Cpg-containing peptide agonist could modulate its activity.

By inducing a specific conformation, the Cpg residue can enhance the peptide's affinity and efficacy at the GPCR, leading to a more potent cellular response. Furthermore, the unnatural amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.

Conclusion

Fmoc-L-cyclopentylglycine (Fmoc-Cpg-OH) is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its successful incorporation requires careful optimization of coupling conditions due to steric hindrance. The resulting peptides often exhibit enhanced biological activity and stability, making Fmoc-Cpg-OH a powerful tool for researchers, scientists, and drug development professionals in the design of novel peptide-based therapeutics. This guide provides the fundamental knowledge and practical protocols to facilitate the effective use of this important amino acid derivative in the laboratory.

References

- 1. Ligand-based peptide design and combinatorial peptide libraries to target G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 9. Structural versatility of peptides containing C alpha, alpha-dialkylated glycines: conformational energy computations, i.r. absorption and 1H n.m.r. analysis of 1-aminocyclopropane-1-carboxylic acid homopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 13. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric coupling from G protein to the agonist binding pocket in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Solid Supports for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical aspects of solid-phase peptide synthesis (SPPS), with a focus on the selection and use of solid supports. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the chemical synthesis of peptides.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are created.[1][2] The core principle of SPPS lies in the covalent attachment of the C-terminal amino acid of a target peptide to an insoluble solid support, or resin.[3][4] Subsequent amino acids are then added in a stepwise manner, with the growing peptide chain remaining attached to the resin throughout the synthesis. This approach simplifies the purification process, as excess reagents and by-products can be easily removed by filtration and washing.[5][6]

The success of SPPS is critically dependent on the choice of the solid support, the linker that connects the peptide to the resin, and the protecting group strategy employed.[7][8] This guide will delve into the key characteristics of SPPS resins, provide a comparative analysis of commonly used solid supports, and offer detailed experimental protocols for their use.

Key Characteristics of SPPS Resins

An ideal solid support for SPPS should possess several key characteristics to ensure efficient and high-yield synthesis of pure peptides:

-

Chemical Stability: The resin must be inert to the various chemical conditions employed during synthesis, including repeated cycles of deprotection and coupling.[6]

-

Mechanical Stability: The resin beads should be robust enough to withstand the physical stress of stirring and washing without fragmentation.[6]

-

Solvent Compatibility (Swelling): The resin must swell adequately in the solvents used for SPPS to allow for the efficient diffusion of reagents to the reactive sites within the polymer matrix.[6][9] Insufficient swelling can lead to incomplete reactions and lower yields.

-

Loading Capacity: This refers to the amount of the first amino acid that can be attached to the resin, typically expressed in millimoles per gram (mmol/g).[6] The choice of loading capacity depends on the length of the peptide to be synthesized; lower loading is generally preferred for longer or more complex peptides to minimize steric hindrance.[10]

-

Accessibility of Reactive Sites: The porous nature of the resin should allow for easy access of reagents to the growing peptide chain.[6]

Types of Solid Supports

SPPS resins are primarily categorized based on their polymer backbone. The most common types are polystyrene-based, polyethylene glycol (PEG)-grafted, and polyamide-based resins.

Polystyrene (PS) Resins

Polystyrene resins, typically cross-linked with 1-2% divinylbenzene (DVB), are the most widely used solid supports in SPPS.[6][9] They are cost-effective and exhibit good chemical and mechanical stability.[6] The degree of cross-linking influences the swelling properties and mechanical strength of the resin.[9]

Polyethylene Glycol (PEG) Grafted Resins

These resins consist of a polystyrene core with polyethylene glycol chains grafted onto the surface.[11] The PEG chains create a more polar environment, which can improve the solvation of the growing peptide chain and reduce aggregation, particularly for long or hydrophobic sequences.[11]

Polyamide-Based Resins

Polyamide-based resins, such as those derived from polyacrylamide, offer excellent swelling properties in a wide range of polar solvents.[12] They are particularly well-suited for the synthesis of difficult or aggregating peptide sequences.[13]

Linkers for Solid-Phase Peptide Synthesis

The linker is a bifunctional molecule that connects the nascent peptide chain to the solid support.[14] The choice of linker is critical as it determines the conditions required for the final cleavage of the peptide from the resin and dictates the C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[11][15]

The selection of a linker is also dependent on the N-terminal protecting group strategy employed, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) strategy.[8][16] The linker must be stable to the conditions used for the removal of the temporary N-terminal protecting group during the synthesis cycles.

Quantitative Data on Common SPPS Resins

The following tables summarize key quantitative data for commonly used SPPS resins to facilitate comparison and selection.

Table 1: Loading Capacities of Common SPPS Resins

| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Primary Application |

| Merrifield Resin | Chloromethyl | 0.6 - 1.0 | Boc-SPPS for C-terminal acids |

| Wang Resin | p-alkoxybenzyl alcohol | 0.3 - 1.0 | Fmoc-SPPS for C-terminal acids |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl | 0.3 - 1.6+ | Fmoc-SPPS for protected peptide fragments and C-terminal acids under mild cleavage |

| Rink Amide Resin | Fmoc-protected amide | 0.3 - 1.0 | Fmoc-SPPS for C-terminal amides |

| Sieber Amide Resin | Xanthenyl | Varies | Fmoc-SPPS for protected peptide amides |

Table 2: Swelling Properties of 1% Cross-linked Polystyrene Resin in Various Solvents [9]

| Solvent | Swelling (mL/g of resin) |

| Tetrahydrofuran (THF) | 5.5 |

| Toluene | 5.3 |

| Dichloromethane (DCM) | 5.2 |

| Dioxane | 4.9 |

| N,N-Dimethylformamide (DMF) | 4.7 |

| Acetonitrile | 3.5 |

| Diethyl ether (Et2O) | 3.2 |

| Ethanol (EtOH) | 2.0 |

| Methanol (MeOH) | 1.8 |

| Water | 1.0 (no swelling) |

Experimental Protocols

This section provides detailed methodologies for key experiments in solid-phase peptide synthesis.

Resin Swelling

Objective: To properly swell the resin to ensure optimal reaction conditions.

Materials:

-

SPPS resin

-

Appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Reaction vessel with a sintered glass filter

Protocol:

-

Place the desired amount of resin into the reaction vessel.

-

Add the appropriate solvent to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After the swelling period, drain the solvent from the reaction vessel. The resin is now ready for the next step.

N-α-Fmoc Deprotection

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Fmoc-protected peptidyl-resin

-

20% (v/v) piperidine in DMF

-

DMF

Protocol:

-

Add the 20% piperidine/DMF solution to the swollen peptidyl-resin.

-

Agitate the mixture for an initial 2-3 minutes, then drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptidyl-resin.

Materials:

-

Deprotected peptidyl-resin

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) (6-10 equivalents)

-

DMF

Protocol:

-

In a separate vial, dissolve the Fmoc-protected amino acid and the coupling reagent in DMF.

-

Add the base to the amino acid solution to activate the carboxyl group.

-

Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF.

Cleavage of Peptide from Wang Resin (for C-terminal acid)

Objective: To cleave the completed peptide from the Wang resin and remove side-chain protecting groups.

Materials:

-

Peptidyl-Wang resin (dried)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS))

-

Cold diethyl ether

Protocol:

-

Swell the dried peptidyl-resin in DCM for 30 minutes and then drain.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage solution containing the peptide into a collection tube.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Cleavage of Peptide from Rink Amide Resin (for C-terminal amide)

Objective: To cleave the completed peptide from the Rink Amide resin to yield a C-terminal amide.

Materials:

-

Peptidyl-Rink Amide resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS)

-

Cold diethyl ether

Protocol:

-

Perform a final Fmoc deprotection on the peptidyl-resin and wash thoroughly.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the cleavage solution and wash the resin with fresh TFA.

-

Precipitate, wash, and dry the peptide as described for the Wang resin cleavage.

Visualizations

Logical Workflow for SPPS Resin and Linker Selection

Caption: A logical workflow for selecting the appropriate resin and linker in SPPS.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: A generalized experimental workflow for solid-phase peptide synthesis.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Activated by a Synthetic Peptide Agonist

References

- 1. Guide for resin and linker selection in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 5. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]

- 11. biosynth.com [biosynth.com]

- 12. researchgate.net [researchgate.net]

- 13. verifiedpeptides.com [verifiedpeptides.com]

- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 15. biotage.com [biotage.com]

- 16. Peptide Drugs Targeting G Protein-Coupled Receptors (GPCRs) - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to 3'-Amino Modification of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 3'-amino modification of oligonucleotides, a critical tool in modern molecular biology, diagnostics, and drug development. This modification introduces a primary amine group at the 3'-terminus of a synthetic oligonucleotide, enabling a wide range of downstream applications through covalent conjugation. We will delve into the synthesis, properties, applications, and detailed experimental protocols associated with 3'-amino modified oligonucleotides.

Introduction to 3'-Amino Modification

The introduction of a primary amine at the 3'-end of an oligonucleotide provides a reactive handle for the covalent attachment of various molecules, such as fluorescent dyes, quenchers, biotin, peptides, and proteins.[1][2] This functionalization is essential for numerous applications, including the development of diagnostic probes, therapeutic oligonucleotides, and tools for molecular biology research.[3][4] The 3'-amino modification also offers the added benefit of protecting the oligonucleotide from degradation by 3'-exonucleases, thereby increasing its stability in biological systems.[5][6]

The primary amine is typically introduced during solid-phase synthesis using a modified controlled pore glass (CPG) support.[3][7] The choice of protecting group for the amine and the length of the spacer arm are critical considerations that influence the synthesis and subsequent applications of the modified oligonucleotide.

Synthesis of 3'-Amino Modified Oligonucleotides

The synthesis of 3'-amino modified oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry.[8][9] The process begins with a solid support, typically CPG, that has been pre-functionalized with a linker containing a protected primary amine.[3][7] Two common types of protecting groups are used for the 3'-amino modifier on the CPG support: the fluorenylmethoxycarbonyl (Fmoc) group and the phthaloyl (PT) group.[7][10]

Solid-Phase Synthesis Workflow

The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[8][11]

Comparison of Protecting Groups for 3'-Amino-Modifier CPG

The choice between Fmoc and PT protecting groups for the 3'-amino modifier CPG can impact the yield and purity of the final product.

| Protecting Group | Advantages | Disadvantages |

| Fmoc (Fluorenylmethoxycarbonyl) | - Stable to standard oligonucleotide synthesis conditions.[12] - Can be selectively removed on the solid support for on-support conjugation.[12] | - Susceptible to premature removal if not handled correctly, leading to capping of the free amine and reduced conjugation efficiency.[7] - Can create diastereomers in the final product.[4] |

| PT (Phthaloyl) | - Very stable throughout the synthesis process.[10][13] - Does not introduce a chiral center, avoiding the formation of diastereomers.[4][13] - Results in a higher purity of the amino-modified product due to the absence of acetyl-capped impurities.[7] | - Requires extended deprotection conditions with ammonium hydroxide.[7][13] - Slower cleavage from the support with ammonium hydroxide compared to Fmoc-protected supports.[4] |

Quantitative Comparison of CPG Supports:

| CPG Support Type | Average Yield (vs. Thymidine Support with NH4OH) | Purity of Amino-Modified Product | Ref |

| 3'-Amino-Modifier C7 CPG (Fmoc) | ~100% | Lower due to potential N-acetyl capping | [7][13] |

| 3'-PT-Amino-Modifier C6 CPG (PT) | ~80-90% | Significantly higher, no N-acetyl capping | [7][13] |

Properties of 3'-Amino Modified Oligonucleotides

Nuclease Resistance

The 3'-amino modification provides protection against degradation by 3'-exonucleases, which are prevalent in serum and within cells.[6] This increased stability is crucial for in vivo applications such as antisense therapy and aptamers. While the 3'-amino group itself offers some protection, combining it with other modifications like phosphorothioate bonds can further enhance nuclease resistance.[14][15]

Quantitative Data on Nuclease Resistance:

| Modification | Nuclease Type | Relative Stability Increase | Ref |

| 5-N-(6-aminohexyl)carbamoyl-2'-deoxyuridine | 3'-exonuclease (snake venom phosphodiesterase) | ~160 times more stable than unmodified | [14] |

| 4'-C-(aminoethyl)thymidine | Endonuclease (DNase I) | 87 times more stable than unmodified | [14] |

| 4'-C-(aminoethyl)thymidine | 50% human serum | 133 times more stable than unmodified | [14] |

Melting Temperature (Tm)

The melting temperature (Tm) is the temperature at which half of the oligonucleotide duplex dissociates. The 3'-amino modification itself has a minimal effect on the Tm. However, other modifications often used in conjunction with the 3'-amino group can significantly alter the Tm.[16]

Effect of Various Modifications on Tm:

| Modification | Effect on Tm | Ref |

| 2'-O-Methyl | Increases Tm of RNA:RNA duplexes | [6] |

| 2'-Fluoro | Increases Tm of DNA:DNA duplexes by ~1.3°C per insertion | [16] |

| 2'-Amino | Destabilizes duplexes (lowers Tm) | [16] |

| Phosphorothioate | Generally decreases Tm slightly | [6] |

Applications of 3'-Amino Modified Oligonucleotides

The primary utility of 3'-amino modified oligonucleotides lies in their ability to be conjugated to other molecules or immobilized onto surfaces.

Conjugation to Reporter Molecules and Biomolecules

The terminal primary amine can be readily coupled to a variety of molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.[1][17] This allows for the attachment of:

-

Fluorophores and Quenchers: For use in real-time PCR probes, fluorescence in situ hybridization (FISH), and other fluorescence-based assays.

-

Biotin: For purification using streptavidin-coated beads or for detection in various assays.

-

Peptides and Proteins: To create conjugates for targeted delivery, enhanced cellular uptake, or to study protein-nucleic acid interactions.[18]

-

Therapeutic Agents: For the development of targeted drug delivery systems.

Immobilization on Solid Surfaces

3'-amino modified oligonucleotides can be covalently attached to surfaces that have been functionalized with amine-reactive groups, such as aldehyde or epoxy groups. This is the basis for the fabrication of DNA microarrays for gene expression analysis, single nucleotide polymorphism (SNP) detection, and other diagnostic applications.[19][20][21]

Experimental Protocols

Solid-Phase Synthesis of a 3'-Amino Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a 3'-amino modified oligonucleotide on an automated DNA synthesizer using a 3'-amino-modifier CPG support.

Materials:

-

DNA synthesizer

-

3'-Amino-Modifier CPG column (Fmoc or PT protected)

-

Anhydrous acetonitrile

-

Phosphoramidite monomers (A, C, G, T)

-

Activator solution (e.g., tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (iodine solution)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Procedure:

-

Install the 3'-Amino-Modifier CPG column and the required phosphoramidite and reagent bottles on the DNA synthesizer.

-

Program the desired oligonucleotide sequence into the synthesizer software.

-

Initiate the synthesis program. The synthesizer will automatically perform the repeated cycles of deblocking, coupling, capping, and oxidation.[22]

-

Upon completion of the synthesis, the column containing the support-bound oligonucleotide is removed from the synthesizer.

-

The oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation with the cleavage and deprotection solution according to the manufacturer's instructions for the specific 3'-amino-modifier CPG used. For PT-protected linkers, this step may require extended incubation times.[7]

-

The crude oligonucleotide solution is collected, and the solvent is evaporated.

-

The crude 3'-amino modified oligonucleotide is then purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Post-Synthesis Conjugation with an NHS Ester

This protocol describes the conjugation of a purified 3'-amino modified oligonucleotide with a generic NHS ester-activated molecule (e.g., a fluorescent dye).

Materials:

-

Purified, desalted 3'-amino modified oligonucleotide

-

NHS ester-activated molecule

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[17]

-

Size-exclusion chromatography column or HPLC system for purification

Procedure:

-

Dissolve the 3'-amino modified oligonucleotide in the conjugation buffer to a final concentration of approximately 0.3-0.8 mM.[1]

-

Dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[23] Prepare this solution fresh.

-

Add a 5-10 fold molar excess of the NHS ester solution to the oligonucleotide solution.[17]

-

Vortex the mixture gently and incubate at room temperature for 2 hours to overnight.[17][23] Protect from light if using a fluorescent dye.

-

Purify the conjugated oligonucleotide from excess NHS ester and unconjugated oligonucleotide using size-exclusion chromatography, ethanol precipitation, or reverse-phase HPLC.[1][17]

Immobilization on an Aldehyde-Activated Surface

This protocol provides a general method for immobilizing a 3'-amino modified oligonucleotide onto an aldehyde-functionalized glass slide, as is common for microarray fabrication.

Materials:

-

Aldehyde-activated glass slides

-

Purified 3'-amino modified oligonucleotide

-

Spotting buffer (e.g., 3x SSC, 0.05% SDS)[24]

-

Microarray spotter

-

Humid chamber

-

Reducing solution (e.g., sodium borohydride in PBS)

-

Washing buffers (e.g., SSC with SDS, water)

Procedure:

-

Dissolve the 3'-amino modified oligonucleotide in the spotting buffer to the desired concentration (e.g., 3-4 µM).[24]

-

Using a microarray spotter, print the oligonucleotide solution onto the aldehyde-activated glass slide.

-

Place the slide in a humid chamber and incubate at room temperature for several hours to overnight to allow for the formation of a Schiff base between the amino group of the oligonucleotide and the aldehyde group on the slide surface.[19]

-

Prepare a solution of sodium borohydride in PBS.

-

Immerse the slide in the sodium borohydride solution to reduce the Schiff base to a stable secondary amine linkage.

-

Wash the slide extensively with washing buffers to remove any non-covalently bound oligonucleotides.

-

The slide is now ready for hybridization experiments.

Conclusion

The 3'-amino modification is a versatile and indispensable tool for the functionalization of synthetic oligonucleotides. It provides a convenient and efficient means of attaching a wide array of molecules for diverse applications in research, diagnostics, and therapeutics. A thorough understanding of the synthesis, properties, and experimental protocols associated with 3'-amino modified oligonucleotides is essential for researchers and scientists seeking to leverage this powerful technology in their work. The choice of synthesis strategy and downstream application will dictate the optimal approach for utilizing this important modification.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Oligonucleotide Melting Temperature [sigmaaldrich.com]

- 3. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 4. glenresearch.com [glenresearch.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. idtdna.com [idtdna.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. atdbio.com [atdbio.com]

- 10. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 12. usp.org [usp.org]

- 13. glenresearch.com [glenresearch.com]

- 14. [Development of highly nuclease-resistant chemically-modified oligonucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. trilinkbiotech.com [trilinkbiotech.com]

- 17. glenresearch.com [glenresearch.com]

- 18. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 19. researchgate.net [researchgate.net]

- 20. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 23. researchgate.net [researchgate.net]

- 24. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]

An In-depth Technical Guide to Fmoc-Cpg-OH

This guide provides comprehensive information on Fmoc-Cpg-OH (Fmoc-cyclopentylglycine-OH), a crucial building block in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

Fmoc-Cpg-OH is an amino acid derivative characterized by a cyclopentyl side chain, which offers unique steric properties beneficial for designing peptides with enhanced stability and bioactivity. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its incorporation into peptide chains during solid-phase peptide synthesis (SPPS).

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Weight | 365.42 g/mol | [1][2][3] |

| Molecular Formula | C22H23NO4 | [2][3][4][5][6] |

| CAS Number (L-enantiomer) | 220497-61-0 | [2][4][5] |

| CAS Number (D-enantiomer) | 136555-16-3 | [6][7] |

| Appearance | White to off-white solid/powder | [5][6] |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cpg-OH is primarily utilized in SPPS to introduce cyclopentylglycine residues into a peptide sequence. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Key Steps in Incorporating Fmoc-Cpg-OH:

-

Resin Preparation: The synthesis begins with a solid support (resin), typically functionalized with a linker to which the first amino acid is attached.

-

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in a solvent like dimethylformamide (DMF). This exposes the free amine group for the next coupling step.

-

Activation and Coupling: Fmoc-Cpg-OH is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) to form an active ester. This activated amino acid is then added to the resin, and the coupling reaction forms a new peptide bond with the deprotected N-terminus of the growing peptide chain.

-

Washing: After the coupling reaction, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, activation, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Visualizing the SPPS Workflow for Fmoc-Cpg-OH Incorporation

The following diagram illustrates the logical workflow of incorporating an Fmoc-protected amino acid, such as Fmoc-Cpg-OH, into a peptide chain during solid-phase peptide synthesis.

Caption: Workflow for Fmoc-Cpg-OH incorporation in SPPS.

References

Fmoc-Cpg-OH solubility and storage conditions

An In-Depth Technical Guide to the Solubility and Storage of Fmoc-Cpg-OH

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of reagents is paramount for reproducible and successful experimentation. This guide provides a detailed overview of the solubility and appropriate storage conditions for N-α-Fmoc-L-cyclopentylglycine (Fmoc-Cpg-OH), a crucial building block in peptide synthesis.

Introduction to Fmoc-Cpg-OH

Fmoc-Cpg-OH is a derivative of the amino acid glycine, featuring a cyclopentyl group on the alpha-carbon. This modification imparts specific conformational constraints when incorporated into a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its use in solid-phase peptide synthesis (SPPS), where it can be selectively removed under mild basic conditions, typically with piperidine.

Solubility of Fmoc-Cpg-OH

The solubility of Fmoc-Cpg-OH is a critical factor for its effective use in solution-phase coupling reactions and for the preparation of stock solutions for automated peptide synthesizers.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of Fmoc-Cpg-OH.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 200 | 547.32 | Ultrasonic agitation is required to achieve dissolution.[1][2] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2] |

Qualitative Solubility Information

Storage and Stability

Proper storage of Fmoc-Cpg-OH is essential to maintain its chemical integrity and ensure consistent performance in synthetic applications.

Storage Conditions

The recommended storage conditions for Fmoc-Cpg-OH in both solid and solution form are detailed below.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Store in a dry, sealed container.[1][2] |

| 4°C | 2 years | For shorter-term storage.[1][2] | |

| < -15°C | - | Recommended by some suppliers.[3] | |

| 2-8°C | - | Recommended to be sealed and kept dry.[4] | |

| Room Temperature | - | Must be kept dry.[1] | |

| In Solvent | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[1][2] |

| -20°C | 1 month | For shorter-term storage of solutions.[1][2] |

It is generally not recommended to store Fmoc-Cpg-OH in solution for long periods.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for empirically determining the solubility of Fmoc-Cpg-OH in a specific solvent.

-

Preparation:

-

Accurately weigh a small amount of Fmoc-Cpg-OH (e.g., 10 mg) into a clean, dry vial.

-

Select the solvent to be tested (e.g., DMF, DCM, NMP).

-

-

Solvent Addition:

-

Add a precise, small volume of the solvent to the vial (e.g., 50 µL).

-

Vigorously vortex the vial for 1-2 minutes.

-

-

Observation and Sonication:

-

Visually inspect the solution for any undissolved solid.

-

If solid remains, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

-

-

Titration and Endpoint:

-

If the solid dissolves completely, continue adding small, precise volumes of the solvent, vortexing and sonicating after each addition, until the saturation point is reached (i.e., a persistent precipitate is observed).

-

If the initial amount of solid does not dissolve, continue to add small aliquots of the solvent until complete dissolution is achieved. The total volume of solvent added to dissolve the initial mass of the compound represents its solubility.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Fmoc-Cpg-OH (mg) / Total Volume of Solvent (mL).

-

Caption: Workflow for determining the solubility of Fmoc-Cpg-OH.

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cpg-OH is utilized in the standard Fmoc-SPPS cycle. The following is a generalized protocol for the coupling of an Fmoc-amino acid to a resin-bound peptide chain.

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts. A ninhydrin test can be performed to confirm the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Cpg-OH (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU, HATU, HOBt) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated Fmoc-Cpg-OH solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Wash the resin extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction (absence of free primary amines).

-

-

Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Caption: The iterative cycle of Fmoc-SPPS.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Cpg-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Fmoc-Cpg-OH (Fluorenylmethyloxycarbonyl-Cyclopentylglycine-OH loaded on Controlled Pore Glass) as a solid support in solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is the most commonly used methodology for peptide production, and CPG offers a stable, rigid support with a defined pore structure suitable for synthesizing complex and long peptides.[1][2]

Introduction to Fmoc-SPPS on CPG Support

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support.[3] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely employed due to its mild deprotection conditions, which use a base like piperidine, while acid-labile groups are used for side-chain protection.[4][5]

Controlled Pore Glass (CPG) is a solid support material recognized for its mechanical stability, uniform porosity, and compatibility with various solvents used in peptide synthesis.[6] These properties facilitate efficient mass transfer of reagents and removal of byproducts, making CPG an excellent choice for both manual and automated peptide synthesis.[7] This protocol will guide users through the entire workflow, from resin preparation to final peptide cleavage and analysis.

Experimental Protocols

The following sections detail the step-by-step procedures for performing SPPS using a hydroxyl-functionalized CPG resin.

Proper swelling of the resin is crucial for ensuring that reactive sites are accessible.

-

Weighing: Weigh the desired amount of CPG-OH resin (typically with a substitution capacity of 0.1 to 0.4 mmol/g for long peptides) and place it into a reaction vessel.[3]

-

Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Agitation: Gently agitate the resin suspension at room temperature for at least 1 hour to ensure complete swelling.[8]

-

Washing: After swelling, drain the DMF and wash the resin multiple times with DMF to remove any impurities.[8]

This procedure describes the attachment of the C-terminal amino acid to the hydroxyl groups of the CPG resin. This is a critical step that determines the maximum theoretical yield of the synthesis.

-

Activation Mixture Preparation:

-

Dissolve 4 equivalents of the first Fmoc-amino acid relative to the resin's hydroxyl capacity in a minimal amount of DMF.[9]

-

Add 4 equivalents of an activating agent such as HOBt (1-Hydroxybenzotriazole) or a suitable substitute.[9]

-

In a separate container, dissolve 0.1 equivalents of DMAP (4-Dimethylaminopyridine) in a minimal amount of DMF.[9]

-

-

Coupling Reaction:

-

Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous agitation.[1][9]

-

Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), a mixture of DMF/DCM (1:1, v/v) (3x), and finally with Dichloromethane (DCM) (3x).[9]

To prevent the formation of deletion peptide sequences, any unreacted hydroxyl groups on the resin should be capped.

-

Capping Solution: Prepare a fresh capping solution of Acetic Anhydride/DIPEA in DCM or a mixture of CH2Cl2:MeOH:DIPEA (17:2:1).[8][9]

-

Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[8]

-

Washing: Drain the capping solution and wash the resin extensively with DCM (4x) and DMF (4x) to remove all traces of the capping reagents.[8]

The substitution level (loading) of the first amino acid can be quantified by spectrophotometrically measuring the amount of Fmoc group cleaved from a small, weighed sample of the resin.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried, loaded resin into a tube.[9]

-

Fmoc Cleavage: Add a known volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin sample.[9][10]

-

Incubation: Shake the mixture for 30 minutes to ensure complete Fmoc deprotection.[9]

-

Dilution: Centrifuge the sample and dilute an aliquot (e.g., 100 µL) of the supernatant into a larger, known volume of DMF (e.g., 10 mL).[9]

-

Spectrophotometry: Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm against a blank of 20% piperidine/DMF diluted in the same manner.[10]

-

Calculation: Calculate the loading using the following formula:

-

Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g)

-

The molar extinction coefficient (ε) for the adduct is 7800 M⁻¹cm⁻¹.[10]

-

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

Step 1: Fmoc Deprotection

-

Wash the resin with DMF (3x).[8]

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-20 minutes. For long peptides, the deprotection time may need to be increased.[5][8]

-

Drain the deprotection solution. A second treatment with 20% piperidine in DMF is often performed to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (at least 5x) to remove all traces of piperidine and the cleaved Fmoc adduct.[8]

Step 2: Amino Acid Coupling

-

Activation: In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents) in DMF.[4][8]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature. Reaction completion can be monitored using a colorimetric test like the Kaiser test.[4]

-

Washing: After the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

This cycle is repeated until the entire peptide sequence has been assembled.

This final step cleaves the completed peptide from the CPG support and removes all side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[1]

-